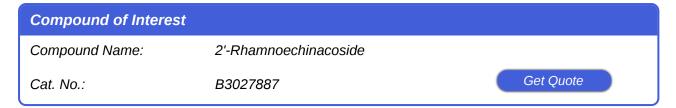


Spectroscopic and Mechanistic Insights into 2'-Rhamnoechinacoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2'-Rhamnoechinacoside**, a phenylethanoid glycoside with significant biological activity. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

2'-Rhamnoechinacoside, also reported in some literature as stewartiiside, is a natural compound isolated from the plant Phlomis stewartii. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of **2'-Rhamnoechinacoside**.

Table 1: Mass Spectrometry Data for 2'-Rhamnoechinacoside

lon	Calculated m/z	Observed m/z	Molecular Formula
[M+H]+	933.3398	933.3379	C41H57O24



The observed mass is consistent with the proposed molecular formula, providing a high degree of confidence in the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of **2'-Rhamnoechinacoside** have been meticulously mapped using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the constituent moieties of the molecule.

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone and Caffeoyl Moieties of **2'-Rhamnoechinacoside**



Position	δC (ppm)	δH (ppm, J in Hz)
Aglycone		
1	131.5	-
2	117.2	6.68 (d, 2.0)
3	146.1	-
4	144.8	-
5	116.8	6.65 (d, 8.0)
6	121.3	6.53 (dd, 8.0, 2.0)
α	72.1	3.95 (m), 3.65 (m)
β	36.5	2.75 (t, 7.5)
Caffeoyl Moiety		
1'	127.8	-
2'	115.2	6.92 (d, 2.0)
3'	146.8	-
4'	149.9	-
5'	116.4	6.78 (d, 8.2)
6'	123.2	7.05 (dd, 8.2, 2.0)
7'	148.1	7.58 (d, 15.9)
8'	114.9	6.28 (d, 15.9)
9'	168.8	-

Table 3: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar Moieties of **2'-Rhamnoechinacoside**



Position	δC (ppm)	δΗ (ppm, J in Hz)		
Glucopyranosyl				
1"	104.5	4.38 (d, 7.8)		
2"	81.8	3.88 (t, 8.5)		
3"	82.5	4.05 (t, 8.5)		
4"	70.2	4.89 (t, 9.5)		
5"	76.5	3.65 (m)		
6"	69.9	4.15 (m), 3.95 (m)		
Rhamnopyranosyl (I)				
1'''	102.9	5.15 (d, 1.5)		
2"'	72.5	3.95 (m)		
3'''	72.2	3.65 (dd, 9.5, 3.0)		
4'''	74.1	3.35 (t, 9.5)		
5'''	70.1	3.55 (m)		
6'''	18.5	1.10 (d, 6.2)		
Rhamnopyranosyl (II)				
1""	102.1	4.50 (d, 1.5)		
2""	72.4	4.15 (m)		
3""	72.1	3.75 (dd, 9.5, 3.0)		
4""	73.9	3.45 (t, 9.5)		
5""	70.0	3.88 (m)		
6""	18.4	1.25 (d, 6.2)		

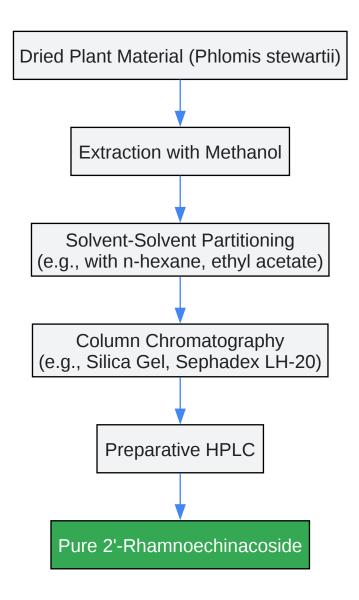
Experimental Protocols



The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the characterization of **2'-Rhamnoechinacoside**.

Isolation of 2'-Rhamnoechinacoside

The isolation process is a critical first step to obtaining a pure compound for analysis. A generalized workflow for the isolation of phenylethanoid glycosides from plant material is depicted below.



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Caption: Generalized workflow for the isolation of **2'-Rhamnoechinacoside**.



Mass Spectrometry

Mass spectral data were acquired using a high-resolution electrospray ionization (HRESIMS) mass spectrometer. The sample was dissolved in a suitable solvent, typically methanol, and introduced into the ESI source. The instrument was operated in positive ion mode to generate the [M+H]⁺ adduct.

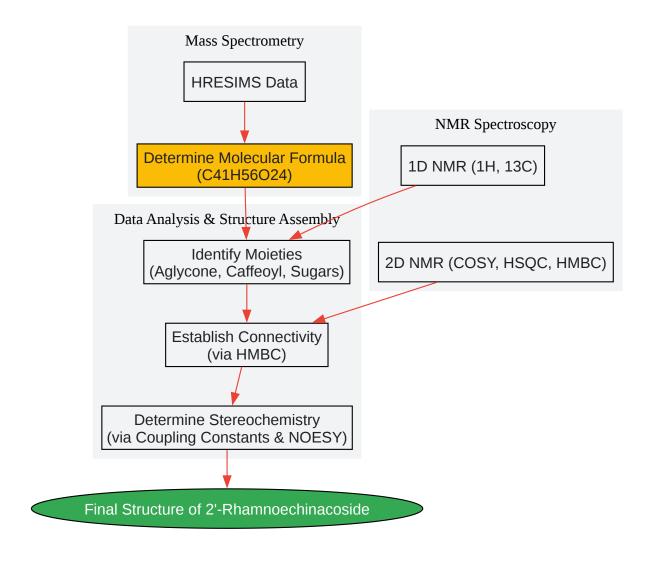
NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD $_3$ OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were utilized for 1D (1 H, 13 C) and 2D (COSY, HSQC, HMBC) experiments to enable the complete assignment of all proton and carbon signals.

Structural Elucidation Workflow

The determination of the complex structure of **2'-Rhamnoechinacoside** involves a logical integration of data from various spectroscopic techniques. The following diagram illustrates the workflow for structure elucidation.





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Caption: Workflow for the structural elucidation of **2'-Rhamnoechinacoside**.

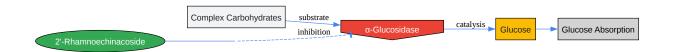
Biological Context: α-Glucosidase Inhibition

2'-Rhamnoechinacoside has demonstrated significant α -glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. The phenylethanoid glycoside structure of **2'-**

Rhamnoechinacoside is believed to be responsible for this inhibitory effect. The interaction of



2'-Rhamnoechinacoside with the active site of α -glucosidase likely involves hydrogen bonding and hydrophobic interactions, preventing the breakdown of complex carbohydrates into glucose.



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Caption: Signaling pathway of α -glucosidase inhibition by **2'-Rhamnoechinacoside**.

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